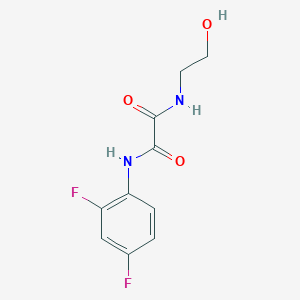

N1-(2,4-difluorophenyl)-N2-(2-hydroxyethyl)oxalamide

Description

N1-(2,4-difluorophenyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2,4-difluorophenyl group at the N1 position and a 2-hydroxyethyl moiety at the N2 position. The 2,4-difluorophenyl group contributes electron-withdrawing effects and enhanced metabolic stability compared to non-fluorinated aryl groups, while the 2-hydroxyethyl substituent may improve solubility and hydrogen-bonding capacity .

Properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-(2-hydroxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2O3/c11-6-1-2-8(7(12)5-6)14-10(17)9(16)13-3-4-15/h1-2,5,15H,3-4H2,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWIGIXWNNKCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-(2-hydroxyethyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxyethylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Step 1: 2,4-difluoroaniline + oxalyl chloride → intermediate

Step 2: Intermediate + 2-hydroxyethylamine → this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-(2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-(2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxyethyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Substituent Effects on the Aryl Ring

Fluorinated Aryl Groups

- N1-(3,4-Difluorophenyl) Derivatives (e.g., Compound 33 in ):

- Substitution at the 3,4-positions instead of 2,4- alters electronic distribution and steric interactions. The 3,4-difluorophenyl analogue exhibits a molecular weight of 438.15 g/mol (LC-MS: 439.19 [M+H]+) and high purity (HPLC: 97.9%). Such positional isomerism may impact binding affinity in biological targets, as seen in HIV entry inhibitors .

- N1-(4-Chlorophenyl) Derivatives (e.g., Compounds 8–15 in –2):

Methoxy and Hydroxyaryl Groups

- N1-(2-Carboxyphenyl) Derivative (H3obea ligand, ):

- The 2-carboxyphenyl group introduces acidity (pKa ~4–5) and chelating ability, enabling coordination with metal ions in polymers. This contrasts with the neutral, hydrophobic 2,4-difluorophenyl group, highlighting how aryl substituents dictate application (e.g., materials science vs. pharmaceuticals) .

- For example, N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) has a molecular weight of 343.1 g/mol (ESI-MS) and moderate yields (35–83%) .

N2 Substituent Modifications

Hydroxyethyl vs. Heterocyclic Groups

Adamantyl and Benzyloxy Groups ():

Biological Activity

N1-(2,4-difluorophenyl)-N2-(2-hydroxyethyl)oxalamide is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 244.19 g/mol. The compound features a difluorobenzene moiety and a hydroxyethyl group attached to an oxalamide structure, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of 2,4-Difluorobenzylamine : This is achieved through the reduction of 2,4-difluoronitrobenzene.

- Formation of Oxalyl Chloride Intermediate : The difluorobenzylamine is reacted with oxalyl chloride to create an intermediate.

- Final Reaction : The addition of 2-hydroxyethylamine to the intermediate results in the formation of the desired oxalamide compound.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.

This compound has been identified as a selective inhibitor of specific sodium channels, particularly Nav1.7. This sodium channel is critically involved in pain signaling pathways, making this compound a potential candidate for pain management therapies. Its selectivity over other sodium channels like Nav1.5 suggests it may have fewer side effects compared to non-selective sodium channel blockers.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Pain Management Studies : Research indicates that this compound effectively reduces pain responses in animal models by inhibiting Nav1.7 activity. This selectivity allows for targeted pain relief with minimized adverse effects.

- Antimicrobial Activity : Preliminary studies suggest that compounds structurally related to this compound exhibit antimicrobial properties, although specific data on this compound's efficacy against various pathogens remains limited .

- Cytotoxicity Assessments : In vitro studies have shown that similar oxalamides can induce cytotoxic effects on certain cancer cell lines, indicating potential applications in oncology.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)acetamide | Acetamide derivative | Analgesic properties |

| N-(benzenesulfonyl)glycine | Sulfonamide derivative | Antimicrobial activity |

| 4-(methylsulfonyl)aniline | Aniline derivative | Anticancer properties |

The comparison highlights that while this compound shares some structural similarities with other biologically active compounds, its specific mechanism targeting Nav1.7 distinguishes it in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.